Boc-2-methyl-D-phenylalanine
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Overview
Description
Boc-2-methyl-D-phenylalanine is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It appears as a white powder and is used in chemistry .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
.
Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Physical and Chemical Properties Analysis
This compound has a boiling point of 442.5±40.0 °C (Predicted), a melting point of 116 °C, and a density of 1.140±0.06 g/cm3 (Predicted) . It is insoluble in water .
Scientific Research Applications
Application in Biochemistry and Molecular Biology
Boc-2-methyl-D-phenylalanine has been utilized in biochemistry for various purposes. One study involved the use of its derivative, Boc-protected L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, to mischarge Escherichia coli tRNAPhe. This process was crucial for creating a biologically active misaminoacylated tRNAPhe, which has applications in studying protein synthesis and the function of tRNA molecules (Baldini et al., 1988).
Role in Peptide Synthesis and Modification
This compound is significant in the synthesis and modification of peptides. For example, its application in the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as conformationally-constrained phosphotyrosyl mimetics was reported. These analogues are useful for studying cellular signal transduction processes (Oishi et al., 2004). Another study demonstrated its use in native chemical ligation at phenylalanine for synthesizing specific peptides (Crich & Banerjee, 2007).
Application in Radioisotope Labeling
In the field of radioisotope labeling, this compound was used to synthesize a derivative that could be radioiodinated and directly used in peptide synthesis, demonstrating its importance in the preparation of radiolabeled compounds (Wilbur et al., 1993).
Development of Non-Natural Amino Acids
The compound has also been pivotal in the synthesis of non-natural amino acids. A study described the synthesis of Boc-L-Methylphenylalanines, highlighting its role in drug research and potential applications in pharmaceuticals (Xiao, 2008).
Large-Scale Pharmaceutical Synthesis
Its relevance extends to large-scale pharmaceutical synthesis as well. A synthetic route was developed for a N-BOC d-phenylalanine pharmaceutical intermediate, demonstrating its scalability and industrial application potential (Fox et al., 2011).
Material Science Applications
In material science, this compound has been used to create polymers with chiral amino acid moieties. Methacrylate containing amino acid-based chiral monomers, including Boc-L-phenylalanine methacryloyloxyethyl ester, were polymerized to afford well-defined amino acid-based polymers (Kumar et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Boc-2-methyl-D-phenylalanine involves its interaction with its targets, leading to various biochemical changes. The compound’s Boc group rotates rapidly, even at low temperatures, allowing high yields of lithiation at the benzylic position . The organolithium is configurationally stable at low temperature .
Biochemical Pathways
It’s known that the compound is involved in the process of asymmetric deprotonation .
Properties
IUPAC Name |
(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427279 |
Source
|
Record name | Boc-2-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80102-29-0 |
Source
|
Record name | Boc-2-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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